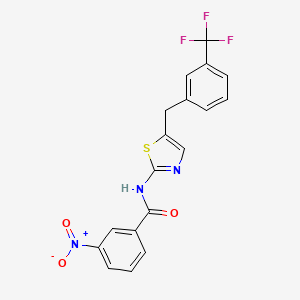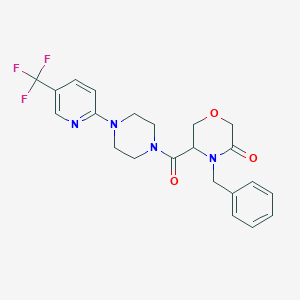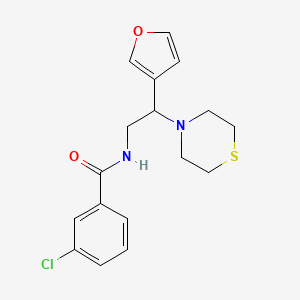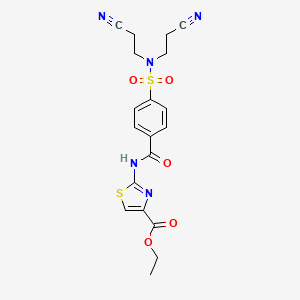
ethyl 2-(4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamido)thiazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 2-(4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamido)thiazole-4-carboxylate, also known as ECT, is a synthetic compound that has been widely used in scientific research. ECT is a thiazole derivative that has been shown to have various biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects.
Scientific Research Applications
Antibacterial Activity
The compound’s structure suggests potential antibacterial properties. Researchers have synthesized and characterized derivatives of this compound, evaluating their effectiveness against multidrug-resistant bacterial strains . Notably, compounds 2a and 2b demonstrated significant antibacterial potential against both gram-positive (Staphylococcus epidermidis and Staphylococcus aureus) and gram-negative (Pseudomonas aeruginosa and Escherichia coli) bacteria. These findings highlight its promise as an antimicrobial agent.
Antifungal Properties
Compound 2b exhibited remarkable antifungal activity against Candida glabrata, surpassing the reference drug nystatin. Additionally, compound 2a showed sensitivity against Candida albicans . These results suggest its potential as an antifungal agent, particularly against certain fungal species.
Targeting UDP-N-acetylmuramate/l-alanine Ligase
Docking studies revealed that compound 2b had the highest binding affinity with the target enzyme UDP-N-acetylmuramate/l-alanine ligase . This interaction could be leveraged for drug design, potentially inhibiting the enzyme’s function.
Medicinal Chemistry Applications
Schiff bases, like this compound, have gained prominence in medicinal chemistry due to their diverse roles. Beyond antibacterial and antifungal properties, they exhibit anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory, and analgesic effects . Researchers continue to explore novel applications within this field.
Chemical Phosphorylation Reagent
The compound’s structure includes a phosphorylation reagent component . This suggests potential applications in chemical synthesis, especially for introducing phosphorylated groups into other molecules.
Toll-Like Receptor Modulation
While not directly studied for this compound, related derivatives have been investigated for their effects on Toll-like receptor (TLR) signaling pathways. For instance, TAK-242, a cyclohexene derivative, selectively inhibits TLR4-mediated cytokine production . Considering the structural similarities, further exploration of TLR modulation could be relevant.
properties
IUPAC Name |
ethyl 2-[[4-[bis(2-cyanoethyl)sulfamoyl]benzoyl]amino]-1,3-thiazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O5S2/c1-2-29-18(26)16-13-30-19(22-16)23-17(25)14-5-7-15(8-6-14)31(27,28)24(11-3-9-20)12-4-10-21/h5-8,13H,2-4,11-12H2,1H3,(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWPKYBBAGBWQNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(CCC#N)CCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

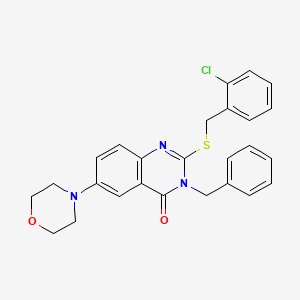
![5-(3-Chlorophenyl)-3-[(2-fluorophenyl)methyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B2430583.png)

![2-(4-Hydroxy-5,7-dimethyl-pyrido[2,3-d]pyrimidin-2-ylsulfanyl)-N-m-tolyl-acetamide](/img/structure/B2430590.png)
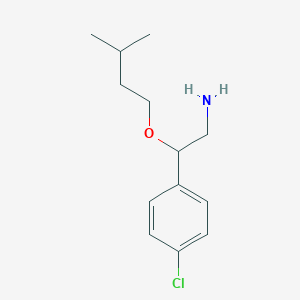


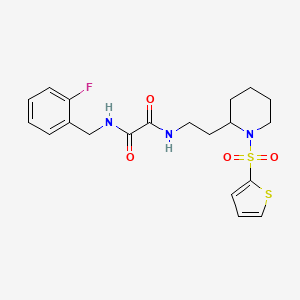
![1-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-3-methylbutan-1-one](/img/structure/B2430596.png)

